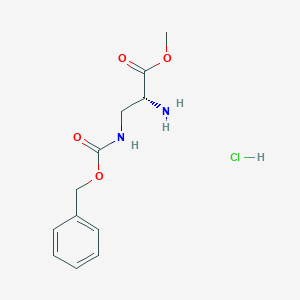

3-(Cbz-amino)-D-alanine methyl ester HCl

Description

Significance of D-Amino Acid Derivatives as Chiral Synthons for Complex Molecular Architectures

While L-amino acids are the proteinogenic building blocks found in nature, their mirror images, D-amino acids, offer unique advantages in the design of novel molecular structures. lifetein.com D-amino acid derivatives serve as valuable chiral synthons—molecular fragments that introduce a specific stereocenter into a larger molecule.

Enantiopure building blocks, which are compounds that exist as a single enantiomer, are crucial in modern chemical synthesis. nih.gov Their use ensures that the final product has a well-defined stereochemistry, which is often directly linked to its biological activity and safety. enamine.net The synthesis of enantiomerically pure compounds is a major focus in the pharmaceutical industry, as different enantiomers of a drug can have vastly different effects. chimia.ch

The incorporation of D-amino acids into peptides and peptidomimetics—compounds that mimic the structure and function of peptides—offers several key advantages. Peptides containing D-amino acids are more resistant to enzymatic degradation, leading to a longer half-life in biological systems. lifetein.comzoores.ac.cnnih.gov This enhanced stability is a significant benefit for therapeutic peptides. nih.gov Furthermore, the inclusion of D-amino acids can lead to unique biological activities and improved bioavailability. lifetein.comzoores.ac.cn

Contextualizing 3-(Cbz-amino)-D-alanine methyl ester HCl within Chiral Building Block Chemistry

This compound is a specific chiral building block that combines the features of a D-amino acid with strategically chosen protecting groups.

The core of this molecule is D-alanine, the D-enantiomer of the amino acid alanine (B10760859). drugbank.com The "D" designation refers to the specific spatial arrangement of the substituents around the chiral alpha-carbon. libretexts.org In the Cahn-Ingold-Prelog priority rules, D-alanine has an (R) configuration. echemi.com This defined stereochemistry is a key feature that is transferred during a synthetic sequence.

| Property | Value |

|---|---|

| IUPAC Name | (R)-methyl 2-((benzyloxy)carbonylamino)-3-aminopropanoate hydrochloride |

| CAS Number | 126330-92-5 |

| Molecular Formula | C12H17ClN2O4 |

| Molecular Weight | 288.73 g/mol |

The carboxybenzyl (Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.commasterorganicchemistry.com It is stable under a variety of reaction conditions but can be selectively removed, often through catalytic hydrogenation. nih.govmasterorganicchemistry.com This allows chemists to control the reactivity of the amino group during a multi-step synthesis. studysmarter.co.ukwiley.com

The methyl ester moiety serves as a protecting group for the carboxylic acid functionality. researchgate.net Esterification of the carboxylic acid prevents it from undergoing unwanted reactions. nih.gov The methyl ester can be readily hydrolyzed back to the carboxylic acid when needed, providing another layer of control in complex synthetic routes. researchgate.netfosfa.org

Scope and Research Objectives Pertaining to this compound in Academic Research

Research involving this compound and similar derivatives is focused on several key areas. A primary objective is the development of new synthetic methodologies that utilize this and other chiral building blocks to construct complex target molecules with high efficiency and stereocontrol. rsc.orgresearchgate.net This includes the synthesis of novel peptides and peptidomimetics with enhanced therapeutic properties. zoores.ac.cnnih.gov

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVHIRLJXPQBCI-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cbz Amino D Alanine Methyl Ester Hcl

Stereoselective Synthesis Approaches for D-Alanine Derivatives

The creation of D-alanine derivatives with high enantiomeric purity is a critical first step. Several strategies are employed to achieve this, including drawing from the chiral pool and employing enantioselective methods.

Chiral Pool Synthesis Strategies Utilizing D-Alanine Precursors

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgstudysmarter.co.uk D-alanine itself, being a naturally occurring chiral molecule, can serve as a precursor for more complex derivatives. nih.govfrontiersin.org This approach leverages the existing stereocenter of the D-alanine molecule to build the desired product, thereby avoiding the need for a separate and often complex enantioselective step. nih.gov The stereocenter in alanine (B10760859) provides a reliable foundation for inducing chirality in subsequent reaction steps. nih.gov For instance, N-protected D-alanine can be used to create chiral precursors for the synthesis of various target molecules, where the chirality of the final product is directly influenced by the starting D-alanine. nih.gov

Enantioselective Methodologies Leading to Protected D-Amino Acid Esters

Protecting Group Chemistry in the Synthesis of N-Cbz Amino Esters

Protecting groups are essential in peptide synthesis and the synthesis of amino acid derivatives to prevent unwanted side reactions at the amino and carboxyl groups. masterorganicchemistry.comwiley-vch.de The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal. masterorganicchemistry.comtotal-synthesis.comhighfine.com

Installation of the Carboxybenzyl (Cbz) Group on Amino Functions

The introduction of the Cbz group onto the nitrogen atom of an amino acid or its ester is a crucial step in the synthesis of N-Cbz protected amino esters. nih.govorganic-chemistry.orggoogle.comgoogle.com This is typically achieved by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comyoutube.com

The most common reagent for introducing the Cbz group is benzyl chloroformate (Cbz-Cl) . organic-chemistry.orgyoutube.com The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Cbz-Cl, leading to the formation of a carbamate (B1207046) and hydrochloric acid. total-synthesis.com A base is required to neutralize the HCl generated during the reaction. total-synthesis.com

| Reagent | Role in Cbz Protection |

| Benzyl Chloroformate (Cbz-Cl) | Primary reagent for introducing the Cbz group. |

| Base (e.g., NaHCO₃, Na₂CO₃) | Neutralizes the HCl byproduct of the reaction. total-synthesis.com |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Primarily used as a coupling reagent in peptide synthesis to activate carboxyl groups, not for the direct installation of the Cbz group. masterorganicchemistry.comabcr.com |

While Dicyclohexylcarbodiimide (DCC) is a common reagent in peptide chemistry, its primary role is to act as a coupling agent to form peptide bonds by activating the carboxyl group of an amino acid. masterorganicchemistry.comabcr.com It is not typically used for the direct installation of the Cbz protecting group onto an amine.

The success of the Cbz protection reaction hinges on careful control of the reaction conditions to maximize yield and minimize side reactions, such as racemization. organic-chemistry.org

Key parameters that are controlled include:

pH: The reaction is typically carried out under alkaline conditions, with a pH range of 8-10 being optimal for the protection of chiral amino acids. highfine.com A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high can cause racemization of the amino acid. highfine.com

Temperature: The reaction is often performed at a reduced temperature, such as 0 °C, to control the reaction rate and prevent unwanted side reactions. total-synthesis.com

Solvent: The choice of solvent is also important. A mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and water is often used to dissolve both the amino acid and the reagents. total-synthesis.com Greener alternatives, such as using water as the sole solvent, have also been developed. ijacskros.com

Base: A mild base, such as sodium bicarbonate or sodium carbonate, is typically used to neutralize the HCl formed during the reaction. total-synthesis.comhighfine.com The use of a mixed buffer system of Na₂CO₃ and NaHCO₃ can effectively maintain the desired pH range. highfine.com

By carefully controlling these conditions, the Cbz group can be efficiently installed on the amino function of D-alanine methyl ester, leading to the formation of the desired 3-(Cbz-amino)-D-alanine methyl ester, which can then be isolated as its hydrochloride salt.

Esterification Techniques for Carboxylic Acids: Methyl Ester Formation

The conversion of the carboxylic acid group in an N-protected amino acid to a methyl ester is a fundamental step in peptide synthesis and the creation of various organic intermediates. nih.gov This transformation is typically achieved by reacting the amino acid with an alcohol, in this case, methanol (B129727), under acidic conditions in a process known as Fischer esterification. pearson.comscirp.org A variety of acid catalysts and reagents can be employed to facilitate this reaction, with common methods including the use of thionyl chloride or trimethylchlorosilane in methanol. nih.gov

Acid-Catalyzed Esterification Methods (e.g., Thionyl Chloride in Methanol)

A widely utilized and effective method for the esterification of amino acids is the use of thionyl chloride (SOCl₂) in anhydrous methanol. nih.govcommonorganicchemistry.com This approach is advantageous as the thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ. This anhydrous HCl protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

The reaction mechanism proceeds as follows:

Thionyl chloride reacts with methanol to produce methyl chlorosulfite and HCl.

The generated HCl protonates the carbonyl oxygen of the Cbz-protected D-alanine derivative.

Methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the methyl ester.

This method is efficient, often leading to high yields of the desired amino acid methyl ester hydrochloride salt directly. commonorganicchemistry.com The procedure generally involves adding thionyl chloride dropwise to a cooled solution of the amino acid in methanol, followed by refluxing the mixture to drive the reaction to completion. commonorganicchemistry.com

Alternative Esterification Approaches (e.g., Trimethylchlorosilane)

An alternative, milder approach for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This system serves as a convenient source of anhydrous HCl and offers several advantages, including mild reaction conditions (often at room temperature), simple operation, and good to excellent yields. nih.gov

The process involves adding TMSCl to a suspension or solution of the amino acid in methanol. The TMSCl reacts with methanol to generate HCl, which then catalyzes the esterification in a manner similar to the thionyl chloride method. Additionally, TMSCl can activate the carboxylic acid by forming a silyl (B83357) ester intermediate, which is then readily converted to the methyl ester upon reaction with methanol. This method is compatible with a wide range of amino acids. nih.gov

Table 1: Comparison of Esterification Methods

| Feature | Thionyl Chloride in Methanol | Trimethylchlorosilane in Methanol |

|---|---|---|

| Reagents | SOCl₂, Methanol | TMSCl, Methanol |

| Reaction Conditions | Typically requires cooling initially, followed by reflux. commonorganicchemistry.com | Often proceeds at room temperature. nih.gov |

| Byproducts | SO₂, HCl | Hexamethyldisiloxane, HCl |

| Advantages | High reactivity, effective for a wide range of substrates. | Milder conditions, simple workup, high yields. nih.gov |

| Considerations | Thionyl chloride is toxic and corrosive. | TMSCl is moisture-sensitive. |

Optimization of Reaction Conditions and Yields for 3-(Cbz-amino)-D-alanine methyl ester HCl Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and byproducts. Key parameters that can be adjusted include the choice of catalyst system, reagent stoichiometry, solvent, and temperature.

Catalyst Systems and Reagent Stoichiometry

In acid-catalyzed esterification, the stoichiometry of the reagents plays a critical role. For the thionyl chloride method, an excess of the reagent is often used to ensure complete conversion of the carboxylic acid. The amount of thionyl chloride can be modulated, with some procedures using approximately 105 equivalents for each carboxylic acid group present in the molecule to create a 3.44 M solution in methanol. mdpi.com For the TMSCl method, a common stoichiometry is to use two equivalents of TMSCl for each carboxylic acid group. nih.gov Using the optimal molar ratio ensures that the catalytic cycle proceeds efficiently without the need for large excesses of hazardous reagents.

Table 2: Stoichiometry in Esterification Reactions

| Method | Reagent | Typical Stoichiometry (per -COOH group) | Reference |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Excess, can be ~105 equivalents in some peptide applications. | mdpi.com |

| Trimethylchlorosilane | TMSCl | 2.0 equivalents | nih.gov |

Solvent Effects and Temperature Control in Reaction Efficiency

The choice of solvent and precise temperature control are paramount for reaction efficiency. In the esterification of Cbz-protected amino acids, the alcohol reactant (methanol) typically serves as the solvent as well. mdpi.com This high concentration of the nucleophile helps to drive the reaction equilibrium towards the product side. The use of anhydrous alcohol is critical to prevent the hydrolysis of intermediates and the final ester product. mdpi.com

Temperature control is essential for managing the reaction rate and preventing side reactions. For the thionyl chloride method, the initial addition is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction between thionyl chloride and methanol. commonorganicchemistry.com Subsequently, the temperature is raised, often to reflux (around 70 °C), to accelerate the esterification process. commonorganicchemistry.com Maintaining the temperature within an optimal range, for instance between 20 °C and 80 °C, can ensure a gentle reaction progression and prevent the sudden boiling of the reaction solution. google.com Some protocols recommend keeping the reaction at a controlled low temperature, such as 4 °C, for an extended period (16-24 hours) to achieve completion. mdpi.com The optimal temperature profile depends on the specific substrate and the scale of the reaction.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

Following the completion of the synthesis, the isolation and purification of this compound are critical steps to obtain a product of high purity. Since the ester is synthesized as its hydrochloride salt, the workup procedures are designed accordingly.

A common and straightforward isolation technique involves the removal of the solvent (methanol) and any excess reagents under reduced pressure using a rotary evaporator. nih.gov This method is efficient and leaves the crude product, typically a solid or a syrupy residue. nih.gov

For further purification, several techniques can be employed:

Crystallization: The crude product can be purified by recrystallization from a suitable solvent system. This might involve dissolving the residue in a minimal amount of a solvent like ethyl acetate (B1210297) and then inducing crystallization by adding a non-polar solvent such as ether or hexane (B92381). orgsyn.org

Washing/Extraction: If the crude product is not the free base, an aqueous workup can be performed. The residue can be dissolved or suspended in water or a dilute acid and washed with an organic solvent (like ethyl acetate) to remove non-polar impurities. commonorganicchemistry.com If the free ester is desired, the hydrochloride salt is dissolved in water and neutralized with a base (e.g., sodium bicarbonate, potassium carbonate) to a specific pH. researchgate.net The free ester can then be extracted into an organic solvent like ether or dichloromethane (B109758). researchgate.net The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the purified product. commonorganicchemistry.com

Chromatography: While often not required for these types of crystalline salts, silica (B1680970) gel column chromatography can be used for challenging purifications to separate the desired product from closely related impurities. total-synthesis.com

The final, purified compound is typically characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. nih.govmdpi.com

Advanced Applications of 3 Cbz Amino D Alanine Methyl Ester Hcl in Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecules

The D-alanine core of this compound provides a chiral scaffold that is instrumental in the construction of enantiomerically pure pharmaceuticals and other biologically active molecules. The carbobenzyloxy (Cbz) protecting group on the amine and the methyl ester on the carboxyl group allow for selective transformations at other positions of the molecule.

A significant application of 3-(Cbz-amino)-D-alanine methyl ester HCl is in the synthesis of peptidomimetics. google.com These are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of this non-natural D-amino acid derivative into peptide chains can induce specific secondary structures and modulate biological activity.

The synthesis of these complex molecules can be achieved through both solid-phase and solution-phase methodologies, with the choice of method depending on the desired length and complexity of the target peptide.

While the benzyloxycarbonyl (Cbz) group has traditionally been more prevalent in solution-phase synthesis, its integration into solid-phase peptide synthesis (SPPS) protocols is possible. peptide.com In SPPS, the peptide is assembled on a solid resin support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts by simple filtration. lsu.edu The Cbz group's stability to the acidic conditions often used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl) allows for orthogonal protection strategies. peptide.com

Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Cbz |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | No (Cbz can be labile) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis, strong acid | N/A |

This table provides a simplified comparison of commonly used protecting groups in peptide synthesis.

Solution-phase peptide synthesis remains a powerful technique, particularly for the large-scale production of peptides and for the synthesis of complex, modified peptides. ekb.eg In this approach, this compound can be coupled with other amino acids or peptide fragments in a suitable solvent. The reaction is typically mediated by a coupling reagent to activate the carboxylic acid component, facilitating the formation of the amide bond. bachem.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts such as BOP reagent. bachem.comnih.gov Careful control of reaction conditions is crucial to minimize racemization of the chiral centers.

The chiral nature of this compound makes it a valuable starting material for the stereoselective synthesis of various heterocyclic compounds. The amino and carboxyl functionalities can be manipulated to form rings, and the inherent chirality of the starting material directs the stereochemistry of the newly formed stereocenters. This approach is a key strategy in the synthesis of many natural products and pharmaceuticals. researchgate.net

Beyond peptidomimetics and heterocycles, this compound serves as a precursor for a range of specialized organic scaffolds. The Cbz-protected amine can be deprotected and modified, and the methyl ester can be hydrolyzed or reduced to introduce new functionalities. These transformations open up pathways to diverse molecular architectures that are of interest in medicinal chemistry and materials science. google.com

Synthesis of Peptidomimetics and Non-Natural Amino Acid Conjugates

Role in Asymmetric Synthesis and Chiral Induction

The inherent chirality of this compound allows it to be used as a chiral auxiliary or a key building block in asymmetric synthesis. nih.gov In this context, the stereocenter of the D-alanine moiety influences the stereochemical outcome of reactions at other parts of the molecule, a process known as chiral induction. nih.govresearchgate.net This strategy is fundamental to the synthesis of enantiomerically pure compounds, where a single enantiomer is often responsible for the desired biological activity. The use of such chiral pool starting materials is an efficient way to introduce chirality into a molecule without the need for asymmetric catalysts or chiral resolving agents. nih.gov

Table 2: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O₄ |

| Molecular Weight | 288.73 g/mol |

| Chirality | D-configuration |

| Amine Protection | Carbobenzyloxy (Cbz) |

| Carboxyl Protection | Methyl Ester |

This table summarizes the key chemical properties of the title compound.

Diastereoselective Reactions Involving the Compound

The intrinsic chirality of this compound and its derivatives, such as the corresponding aldehyde (N-Cbz-D-alaninal), is frequently exploited to direct the stereochemical outcome of subsequent bond-forming reactions. This substrate-controlled diastereoselectivity is fundamental in creating new stereocenters with a predictable orientation relative to the existing one.

A prominent example is the diastereoselective addition of nucleophiles to N-protected alaninals. The stereochemical course of these additions is highly dependent on the nature of the N-protecting group and the reaction conditions, which influence the degree of chelation control versus non-chelation (Felkin-Anh) control. For instance, in the addition of allyl reagents to N-Cbz-L-alaninal (the L-enantiomer of the derivative of the title compound), the reaction can be tuned to favor either the syn or anti product. N,N-diprotected alaninals, such as N-benzyl-N-Cbz-alaninal, strongly favor the formation of the anti diastereomer, indicative of a non-chelation-controlled pathway where the nucleophile attacks from the least hindered face as predicted by the Felkin-Anh model. mdpi.com In contrast, N-monoprotected alaninals can exhibit variable selectivity, sometimes favoring the syn product, albeit often with lower diastereomeric ratios. mdpi.com

The synthesis of β-lactams, core structures in many antibiotic agents, also leverages the stereodirecting effect of alanine (B10760859) derivatives. acs.org In the Staudinger ketene-imine cycloaddition, a chiral imine derived from an alanine derivative can react with a ketene (B1206846) to produce the β-lactam ring with high diastereoselectivity. The stereochemistry of the final product is dictated by the configuration of the starting amino acid. sigmaaldrich.com

Table 1: Diastereoselective Additions to N-Protected Alaninals

| N-Protecting Groups | Allyl Reagent System | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| H, Cbz | Allyl-Br, SnCl₂, NaI | 99 | 50:50 | mdpi.com |

| Bn, Cbz | Allyl-Br, SnCl₂, NaI | 90 | 5:95 | mdpi.com |

| H, Cbz | Allyltrichlorosilane | 99 | 75:25 | mdpi.com |

| Bn, Cbz | Allyl-Br, Zn | 89 | 18:82 | mdpi.com |

Enantioselective Transformations Mediated by Derivatives

While amino acids and their derivatives are cornerstones in asymmetric synthesis, often serving as chiral auxiliaries or ligands for metal catalysts, specific examples of derivatives of this compound being used directly as ligands in enantioselective catalysis are not widely documented. researchgate.net However, the underlying principle of using the inherent chirality of D-alanine to control stereochemistry is a well-established strategy known as substrate-controlled asymmetric induction. researchgate.net

In this approach, the chiral pool molecule, D-alanine, is incorporated into the synthetic route as a building block. The existing stereocenter then influences the generation of new stereogenic centers during the synthesis of the target molecule. researchgate.net For example, Gouault et al. demonstrated the asymmetric total synthesis of dendrobate alkaloids, such as (+)-241D and isosolenopsin, starting from N-Boc protected D-alanine. The chirality of the D-alanine starting material directly controlled the stereochemical outcome of key bond-forming steps, ultimately dictating the absolute configuration of the final natural products. researchgate.net This highlights the power of the alanine scaffold, shared by the title compound, to act as an internal chiral inducer in the construction of enantiomerically enriched molecules.

Integration into Convergent and Divergent Synthetic Strategies

The distinct functionalities of this compound allow for its seamless integration into complex, multi-step synthetic plans, including both convergent and divergent strategies.

The compound is a valuable starting material for synthesizing more complex, non-proteinogenic amino acids and peptide analogues. A key example is its use in the preparation of phosphinic dipeptide analogues, which are important as transition-state analogue inhibitors of proteases. rsc.org The synthesis of these elaborate molecules involves a carefully planned sequence of protection and deprotection steps. For instance, a synthetic route to phosphinic dipeptides suitable for solid-phase peptide synthesis (SPPS) starts with a Cbz-protected amino phosphinate. This undergoes a multi-step sequence that includes:

Adamantylation of the phosphinate group.

Hydrolysis of a C-terminal ester.

Removal of the N-terminal Cbz group.

Introduction of an N-terminal Fmoc group. rsc.org

This pathway demonstrates how the Cbz group provides robust protection during initial transformations, while its selective removal allows for the subsequent introduction of a different protecting group (Fmoc) required for the next stage of the synthesis (e.g., automated peptide synthesis).

The structural motif provided by Cbz-protected amino acids is found in the retrosynthetic analysis of numerous complex natural products. A notable example is the total synthesis of Diazonamide A, a potent antimitotic marine natural product. In several synthetic approaches to this molecule, a Cbz-protected tyrosine methyl ester (a close analogue of the title compound) serves as a key fragment. This building block is used to construct the highly hindered C10 quaternary carbon center and the core oxindole (B195798) structure of Diazonamide A. The synthesis involves coupling the Cbz-tyrosine derivative with a bromoisatin fragment, followed by reduction and subsequent amidation to build the complex heterocyclic core.

Similarly, Cbz-protected amino acids are instrumental in the synthesis of sactipeptides, a class of antimicrobial cyclic peptides. The synthesis of enteropeptin, for example, involves the coupling of peptide fragments where Cbz-protected amino acids are used to build the linear peptide backbone before macrocyclization. rsc.org

Derivative Synthesis and Functional Group Transformations

The utility of this compound is greatly enhanced by the ability to selectively modify its amino and carbamate (B1207046) functional groups.

The Cbz group is a cornerstone of amino acid protection chemistry due to its stability under a range of conditions and the variety of methods available for its removal. This allows for the selective deprotection of the amine, which can then undergo further functionalization. Common deprotection strategies are summarized below. researchgate.net

Catalytic Hydrogenation: This is the most common method, involving treatment with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide.

Transfer Hydrogenation: For molecules containing functional groups sensitive to reduction by H₂, transfer hydrogenation offers a milder alternative. Hydrogen donors such as ammonium (B1175870) formate (B1220265) or triethylsilane are used in the presence of a palladium catalyst. researchgate.net

Chemical Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group, although these conditions are harsh. More recently, combinations like aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been developed for effective deprotection under milder, non-hydrogenolytic conditions. researchgate.net

Enzymatic Deprotection: Specific enzymes, known as Cbz-ases, can hydrolyze the Cbz group with high selectivity, offering a green chemistry approach that operates under mild aqueous conditions. These enzymes can be particularly useful for deprotecting substrates with sensitive functionalities.

Table 2: Comparison of Cbz Deprotection Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C, in solvents like MeOH or EtOAc | High yield, clean byproducts (toluene, CO₂) | Not compatible with reducible groups (alkenes, alkynes, some sulfur compounds) | |

| Transfer Hydrogenation | Pd/C with H₂ donor (e.g., ammonium formate, Et₃SiH) | Milder than direct hydrogenation, avoids handling H₂ gas | May still affect some sensitive functional groups | researchgate.net |

| Chemical (Lewis Acid) | AlCl₃ in HFIP, room temperature | Non-hydrogenolytic, good functional group tolerance | Requires stoichiometric Lewis acid, potentially harsh workup | researchgate.net |

| Enzymatic | Cbz-ase, aqueous buffer, 37 °C | Highly selective, environmentally friendly, mild conditions | Enzyme availability and substrate scope can be limited |

Once deprotected, the resulting free amine of the D-alanine methyl ester is a nucleophile that can be used in a wide array of subsequent reactions, including peptide couplings, alkylations, and the synthesis of ureas and sulfonamides, further expanding the synthetic utility of the original building block.

Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The methyl ester functionality of this compound is a versatile handle for further molecular elaboration. It can be readily converted to the corresponding carboxylic acid through hydrolysis or transformed into other esters via transesterification, providing pathways to a diverse range of derivatives. These transformations are fundamental in peptide synthesis and the creation of complex molecular architectures.

Hydrolysis:

The saponification of the methyl ester to the free carboxylic acid, 3-(Cbz-amino)-D-alanine, is a critical step for subsequent coupling reactions, particularly in peptide synthesis where the carboxyl group must be activated. This transformation can be achieved under both acidic and basic conditions.

Base-Catalyzed Hydrolysis: This is the most common method for the hydrolysis of amino acid esters. It typically involves treating the ester with an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a polar organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). The reaction proceeds through a nucleophilic acyl substitution mechanism. Care must be taken to control the reaction conditions, as basic environments can sometimes lead to epimerization at the α-carbon, although the Cbz (benzyloxycarbonyl) protecting group generally offers good protection against this side reaction. nii.ac.jp

Acid-Catalyzed Hydrolysis: While less common for Cbz-protected amino esters due to the acid-lability of some protecting groups, hydrolysis can also be effected using strong aqueous acids like hydrochloric acid (HCl). This method can be advantageous when the presence of a base is undesirable for other functionalities within the molecule. The reaction is typically slower than base-catalyzed hydrolysis and may require elevated temperatures.

Interactive Data Table: Hydrolysis of this compound

| Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Product |

| LiOH | Methanol/Water | 25 | 1-4 | 3-(Cbz-amino)-D-alanine |

| NaOH | THF/Water | 25 | 2-6 | 3-(Cbz-amino)-D-alanine |

| aq. HCl | Dioxane | 50-80 | 12-24 | 3-(Cbz-amino)-D-alanine |

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is valuable for modifying the properties of the molecule, such as solubility or reactivity, by introducing different ester functionalities (e.g., ethyl, benzyl (B1604629), or tert-butyl esters). This process can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: This method involves reacting the methyl ester with a large excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The use of the alcohol as the solvent drives the equilibrium towards the formation of the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is typically carried out using a catalytic amount of an alkoxide base corresponding to the desired alcohol (e.g., sodium ethoxide for transesterification with ethanol). Similar to acid-catalyzed transesterification, the alcohol is used in large excess to shift the equilibrium. masterorganicchemistry.commdpi.com

Interactive Data Table: Transesterification of this compound

| Catalyst | Alcohol | Temperature (°C) | Product |

| H₂SO₄ (catalytic) | Ethanol (B145695) | Reflux | 3-(Cbz-amino)-D-alanine ethyl ester |

| NaOEt (catalytic) | Ethanol | 25 - Reflux | 3-(Cbz-amino)-D-alanine ethyl ester |

| TsOH (catalytic) | Benzyl alcohol | 80-100 | 3-(Cbz-amino)-D-alanine benzyl ester |

Derivatization at the Alanine Side Chain for Enhanced Functionality

The primary amino group on the side chain of this compound offers a reactive site for a multitude of chemical modifications. These derivatizations are instrumental in synthesizing novel amino acid analogs, peptides with enhanced properties, and various biologically active molecules. Common transformations include acylation and alkylation.

Acylation:

The side-chain amino group can be readily acylated using various acylating agents to form amides. This is a widely used strategy to introduce a diverse array of functional groups.

Reaction with Acid Chlorides and Anhydrides: In the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), the amino group reacts with acid chlorides or anhydrides to yield the corresponding N-acylated products. This method is efficient for introducing simple acyl groups (e.g., acetyl, benzoyl) or more complex moieties.

Peptide Coupling: The amino group can participate in peptide bond formation by reacting with a carboxyl group of another amino acid or peptide that has been activated with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the synthesis of branched peptides or peptides with side-chain modifications. askthenerd.com

Alkylation:

Alkylation of the side-chain amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines.

Reductive Amination: A common method for mono-alkylation involves the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This two-step, one-pot procedure is highly efficient and avoids over-alkylation.

Direct Alkylation: Reaction with alkyl halides can also be employed for alkylation. However, this method is often less selective and can lead to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation. The choice of reaction conditions, such as the solvent, base, and temperature, can influence the product distribution.

Interactive Data Table: Representative Side-Chain Derivatizations

| Reaction Type | Reagent(s) | Base | Product Type |

| Acylation | Acetyl chloride | Triethylamine | N-acetyl derivative |

| Acylation | Acetic anhydride | DIPEA | N-acetyl derivative |

| Acylation | Boc-Gly-OH, EDC | DIPEA | Glycine-acylated derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | - | N-isopropyl derivative |

| Reductive Amination | Formaldehyde, NaBH₃CN | - | N,N-dimethyl derivative |

| Alkylation | Methyl iodide | K₂CO₃ | N-methyl and N,N-dimethyl derivatives |

Mechanistic Investigations and Stereochemical Considerations in Reactions of 3 Cbz Amino D Alanine Methyl Ester Hcl

Reaction Mechanisms Involving the Compound and its Derivatives

The reactivity of 3-(Cbz-amino)-D-alanine methyl ester HCl is dictated by the interplay of the amino acid backbone and its protecting groups. These protecting groups, the carbobenzyloxy (Cbz) group on the amine and the methyl ester on the carboxyl group, modulate the inherent nucleophilicity and electrophilicity of the molecule, guiding its reaction pathways.

Nucleophilic and Electrophilic Reactivity Profiles of the Protected Amino Acid

As a protected amino acid derivative, 3-(Cbz-amino)-D-alanine methyl ester exhibits both nucleophilic and electrophilic characteristics. The primary site of nucleophilicity is the nitrogen atom of the Cbz-protected amine. Although the lone pair of the nitrogen is delocalized into the carbonyl of the carbamate (B1207046), it can still participate in nucleophilic reactions under appropriate conditions. For instance, it can be involved in N-alkylation or N-acylation reactions, though these are less common once the Cbz group is in place.

The electrophilic character is primarily centered at the carbonyl carbon of the methyl ester. This site is susceptible to nucleophilic attack by various nucleophiles, leading to transformations such as aminolysis or hydrolysis. The Cbz group, being an electron-withdrawing group, can slightly enhance the electrophilicity of the ester carbonyl. Furthermore, the α-carbon, while not highly reactive, can be deprotonated under strong basic conditions to form an enolate, which can then act as a nucleophile.

Research has shown that N-Cbz-protected amino acids can react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to yield the corresponding arylamides. This transformation highlights the electrophilic nature of the activated carboxyl group. In the context of the methyl ester, similar reactivity can be expected upon activation or direct nucleophilic attack. Additionally, nucleophilic addition reactions to imines have been demonstrated with Cbz-protected nucleophiles, indicating the versatility of these reagents. nih.govorganic-chemistry.org

Role of Protecting Groups in Directing Reaction Pathways and Selectivity

The Cbz and methyl ester protecting groups play a pivotal role in directing the outcomes of reactions involving this compound. Their primary function is to prevent unwanted side reactions, such as polymerization during peptide coupling, and to guide the regioselectivity and chemoselectivity of transformations.

The Cbz group is renowned for its stability under a wide range of reaction conditions, yet it can be selectively removed, typically by catalytic hydrogenolysis. This stability allows for chemical modifications at other parts of the molecule without disturbing the protected amine. The Cbz group's steric bulk can also influence the approach of reagents, thereby contributing to stereoselectivity in certain reactions. By preventing the free amine's participation in undesired reactions, the Cbz group ensures that reactions occur at the intended sites, such as the ester functionality.

The methyl ester group protects the carboxylic acid from participating in reactions such as amide bond formation until desired. It can be selectively cleaved under basic or acidic conditions to reveal the free carboxylic acid. This orthogonal deprotection strategy, relative to the Cbz group, is fundamental in multi-step syntheses. For example, in peptide synthesis, the methyl ester can be hydrolyzed to allow for coupling with another amino acid ester. The presence of the ester also prevents the formation of oxazolones, which are intermediates that can lead to racemization.

A study on the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu demonstrated that side reactions involving the Cbz-protected amino acid can occur, underscoring the importance of carefully controlled reaction conditions to ensure desired selectivity. mdpi.com

Stereochemical Purity and Control in Reactions

Maintaining and controlling the stereochemistry at the α-carbon of this compound is paramount in its application as a chiral building block.

Maintenance of Chiral Integrity during Synthetic Transformations

A significant advantage of using the Cbz protecting group is its ability to suppress racemization at the chiral α-carbon during activation and coupling reactions. Racemization of amino acids often proceeds through the formation of an oxazolone (B7731731) (or azlactone) intermediate, which is facilitated by an N-acyl group. The urethane-type Cbz group is less prone to forming these intermediates compared to simple acyl groups, thus preserving the stereochemical integrity of the amino acid.

Studies have consistently shown that the use of Cbz-protected amino acids in peptide synthesis leads to products with high optical purity. For instance, the reaction of N-Cbz-protected amino acids with aryl amines under mild conditions proceeds without racemization. organic-chemistry.org The preparation of enantiomerically enriched amino alcohols through the reduction of Cbz-N-protected amino acid esters also highlights the stability of the chiral center during this transformation. google.com The use of D-alanine methyl ester hydrochloride to prepare chiral imidazolidinones further demonstrates the retention of stereochemistry in multi-step synthetic sequences. orgsyn.org

Factors Influencing Diastereoselectivity and Enantioselectivity in Product Formation

When this compound is used in reactions that generate a new stereocenter, the control of diastereoselectivity and enantioselectivity is a key consideration. The existing stereocenter at the α-carbon can influence the stereochemical outcome of the reaction through steric and electronic effects.

Several factors can influence the stereoselectivity of these reactions:

Chiral Auxiliaries and Catalysts: The use of chiral catalysts or auxiliaries in conjunction with the D-alanine derivative can induce high levels of enantioselectivity or diastereoselectivity.

Reaction Conditions: Temperature, solvent, and the nature of the reagents can have a profound impact on the stereochemical course of a reaction. Lower temperatures generally favor higher selectivity.

Nature of the Substrate and Reagents: The steric bulk and electronic properties of both the D-alanine derivative and the reacting partner play a crucial role in determining the facial selectivity of the attack.

For example, in the enantioselective synthesis of β-amino acid derivatives, ligand-controlled hydrocupration has been shown to dictate the regiochemistry and enantioselectivity of the reaction. nih.govresearchgate.net Similarly, the enantioselective synthesis of α-amino acid esters can be achieved with high stereocontrol using organocatalysis. nih.gov The chiral recognition of amino acid esters by synthetic receptors also demonstrates the subtle intermolecular interactions that can lead to high enantioselectivity. ethz.ch

Computational Chemistry and Conformational Analysis of this compound and its Intermediates

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide powerful tools to investigate the mechanistic and stereochemical aspects of reactions involving this compound at a molecular level.

These studies can elucidate the conformational preferences of the molecule and its reaction intermediates, as well as the structures and energies of transition states. For instance, DFT studies on protected dipeptides have been used to analyze their conformational landscapes and identify the most stable conformers. nih.gov Such analyses can reveal key intramolecular interactions, like hydrogen bonding, that influence the molecule's reactivity and stereoselectivity.

Molecular dynamics simulations can be employed to study the dynamic behavior of the molecule in solution, providing insights into its solvation and interactions with other molecules. researchgate.netnih.gov A study on an alanine (B10760859) peptide motif using DFT and transition state theory investigated the mechanism of oxidation reactions, highlighting the power of these methods in understanding reaction pathways. researchgate.net

Computational analysis of the transition states for various reaction pathways can help to rationalize and predict the observed stereochemical outcomes. By calculating the energy barriers for the formation of different stereoisomers, it is possible to understand the origins of diastereoselectivity and enantioselectivity. DFT studies on α-alanine have been used to investigate the effects of the medium on its conformational stability and reactivity. researchgate.netscispace.com Similarly, ab initio molecular dynamics simulations have been used to study the conformational dynamics of alanine dipeptide analogs. aps.org

Molecular Modeling of Reactive Intermediates and Transition States

The reactivity of this compound is dictated by the nature of its functional groups: the carbamate (Cbz-amino), the methyl ester, and the chiral center at the alpha-carbon. Reactions typically involve nucleophilic attack at the ester carbonyl or transformations involving the N-H bond of the carbamate. Molecular modeling, particularly through quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, allows for the detailed study of the structures and energies of reactants, intermediates, transition states, and products.

In reactions such as aminolysis or hydrolysis of the methyl ester, a tetrahedral intermediate is typically formed. Computational models can precisely calculate the geometry of this intermediate, including bond lengths and angles. For instance, in a hypothetical aminolysis reaction, the approach of the amine nucleophile to the carbonyl carbon of the ester can be modeled to identify the lowest energy pathway.

Transition state theory is central to understanding reaction kinetics. Computational methods are employed to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. For example, in peptide coupling reactions where the carboxylic acid of a Cbz-protected amino acid is activated, computational studies can model the transition state of the subsequent nucleophilic attack by an amino group. While specific studies on this compound are not prevalent in the literature, analogous systems of N-protected amino acid esters provide valuable insights. For instance, computational studies on the polymerization of D-alanine peptides have utilized QM/MM simulations to determine the energy barriers for acylation and aminolysis reactions, highlighting the influence of the enzyme's active site on transition state stabilization. rsc.org

Table 1: Representative Calculated Parameters for a Hypothetical Reaction Intermediate

| Parameter | Description | Illustrative Value |

| C-O Bond Length (Carbonyl) | The length of the bond between the carbonyl carbon and oxygen. | 1.25 Å |

| C-N Bond Length (New) | The length of the newly formed bond with the incoming nucleophile. | 1.45 Å |

| Tetrahedral Angle | The bond angles around the central carbon of the intermediate. | ~109.5° |

| Relative Energy | The energy of the intermediate relative to the reactants. | Varies |

This table is illustrative and provides typical values that could be obtained from molecular modeling of a tetrahedral intermediate in an ester aminolysis reaction.

Prediction of Stereochemical Outcomes through Theoretical Calculations

Theoretical calculations are instrumental in predicting the stereochemical course of a reaction. For a chiral molecule like this compound, reactions can either proceed with retention or inversion of configuration at the stereocenter, or they can lead to racemization. The stereochemical outcome is determined by the relative energies of the transition states leading to the different stereoisomeric products.

The Cbz (benzyloxycarbonyl) protecting group, being sterically demanding, can play a significant role in directing the approach of a reagent, thereby influencing the stereoselectivity of a reaction. Theoretical models can quantify these steric effects and predict the favored diastereomeric product in reactions where a new stereocenter is formed.

Studies on the stereochemical preferences in reactions of N-protected L-amino acid esters have shown that the nature of the N-protecting group significantly affects the diastereomeric ratio of the products. nih.gov For example, in peptide couplings, the formation of either the L-D or L-L dipeptide can be favored depending on the protecting groups and the specific amino acid residues involved. nih.gov By calculating the energies of the diastereomeric transition states, it is possible to predict which product will be formed in excess.

Table 2: Theoretical Prediction of Diastereomeric Ratio

| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (at 298 K) |

| TS1 (leading to Diastereomer A) | 0 | A | >99:1 |

| TS2 (leading to Diastereomer B) | 3.0 |

This is a hypothetical example demonstrating how the calculated energy difference between two diastereomeric transition states can be used to predict the stereochemical outcome of a reaction. A larger energy difference leads to higher stereoselectivity.

In the absence of direct computational studies on this compound, the principles derived from research on similar N-Cbz protected amino acids and other chiral esters serve as a robust framework for understanding its chemical behavior. These theoretical approaches provide a priori predictions that can guide experimental work, saving time and resources in the development of stereoselective syntheses.

Analytical Methodologies for Research and Characterization in Synthetic Organic Chemistry

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic methods are indispensable for determining the molecular structure of synthetic compounds like 3-(Cbz-amino)-D-alanine methyl ester HCl. These techniques provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity. For this compound, both ¹H and ¹³C NMR are crucial for confirming its synthesis and structure.

¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the benzyloxycarbonyl (Cbz) group would appear in the downfield region (typically δ 7.3-7.4 ppm). The benzylic protons (C₆H₅CH ₂) would likely present as a singlet or a multiplet around δ 5.1 ppm. The methoxy (B1213986) group (-OCH₃) of the methyl ester would exhibit a characteristic singlet at approximately δ 3.7 ppm. The protons on the alanine (B10760859) backbone, specifically the α-proton (CH) and the β-protons (CH₂), would appear as multiplets in the region of δ 3.5-4.5 ppm, with their exact chemical shifts and coupling patterns providing valuable information about their spatial relationships. The amine and amide protons would also give rise to signals that can be identified, often through D₂O exchange experiments.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom. The carbonyl carbons of the ester and the carbamate (B1207046) groups would be observed in the most downfield region of the spectrum (around δ 170 ppm and δ 156 ppm, respectively). The aromatic carbons of the phenyl ring would generate signals in the δ 127-136 ppm range. The benzylic carbon and the methoxy carbon would have characteristic chemical shifts around δ 67 ppm and δ 52 ppm, respectively. The α-carbon and β-carbon of the D-alanine residue would also be identifiable in the aliphatic region of the spectrum.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further insight into the molecular structure by revealing correlations between different nuclei. A COSY spectrum would show correlations between coupled protons, helping to establish the connectivity of the alanine backbone. An HSQC spectrum would correlate proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D ¹H and ¹³C NMR spectra.

A representative, though not experimentally sourced, data table for the expected NMR shifts is provided below for illustrative purposes.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C=O (Ester) | - | ~170.5 |

| C=O (Carbamate) | - | ~156.2 |

| Aromatic C (Quaternary) | - | ~136.1 |

| Aromatic CH | ~7.35 (m) | ~128.5, ~128.1, ~127.9 |

| CH₂ (Benzyl) | ~5.12 (s) | ~67.3 |

| α-CH | ~4.40 (m) | ~53.8 |

| OCH₃ | ~3.75 (s) | ~52.9 |

| β-CH₂ | ~3.60 (m) | ~40.1 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS-ESI, HRMS) for High-Resolution Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like amino acid derivatives, making it well-suited for the analysis of this compound.

MS-ESI would typically show the protonated molecular ion [M+H]⁺ as the base peak. Given the molecular weight of the free base (C₁₂H₁₆N₂O₄) is 252.27 g/mol , the expected m/z for the [M+H]⁺ ion would be approximately 253.28.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₇N₂O₄⁺ for the protonated molecule, distinguishing it from other compounds with the same nominal mass. This high level of accuracy is crucial for confirming the identity of a newly synthesized compound.

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [C₁₂H₁₇N₂O₄]⁺ ([M+H]⁺) | 253.1183 | 253.1185 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is directly related to the functional groups present.

IR Spectroscopy of this compound would exhibit characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ would indicate the N-H stretching of the amine and amide groups. The C=O stretching vibrations of the ester and carbamate groups would appear as strong absorptions around 1740 cm⁻¹ and 1690 cm⁻¹, respectively. The aromatic C=C stretching of the phenyl ring would be observed in the 1600-1450 cm⁻¹ region. C-O stretching bands for the ester and carbamate would also be present in the fingerprint region (typically 1300-1000 cm⁻¹).

Raman Spectroscopy , while less commonly used for routine characterization, can provide complementary information. Aromatic ring vibrations often give strong Raman signals, which could be useful in analyzing the Cbz protecting group.

| Functional Group | **Expected IR Absorption (cm⁻¹) ** |

| N-H Stretch (Amine/Amide) | 3300-3400 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ester) | ~1740 |

| C=O Stretch (Carbamate) | ~1690 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch | 1000-1300 |

Electronic Circular Dichroism (ECD) for Absolute Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute stereochemistry of chiral centers.

For this compound, the presence of the chiral center at the α-carbon of the D-alanine residue makes it amenable to ECD analysis. The ECD spectrum would show characteristic Cotton effects (positive or negative bands) that are a unique fingerprint of the D-enantiomer. By comparing the experimental ECD spectrum with that of a known standard or with a theoretically calculated spectrum, the absolute configuration of the chiral center can be unequivocally confirmed as 'D'. This is a critical step in the characterization of enantiomerically pure synthetic products.

Chromatographic Methods for Purity Assessment and Separation in Research Synthesis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The choice of eluent is crucial for achieving good separation. For protected amino acids like the target compound, a mixture of a relatively nonpolar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (e.g., methanol (B129727) or hexane) is often used. The separated spots are visualized, typically using a UV lamp (due to the UV-active Cbz group) or by staining with a reagent such as ninhydrin (B49086) (which would react with the free amine) or potassium permanganate.

The retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. By comparing the R_f value of the product spot with that of the starting materials, one can determine if the reaction is complete. The presence of a single spot for the purified product suggests a high degree of purity.

| Compound | Hypothetical R_f Value | Visualization Method |

| Starting Material (e.g., D-serine derivative) | Varies | UV, Staining |

| This compound | Varies (e.g., 0.4-0.6) | UV, Staining |

Note: R_f values are highly dependent on the specific TLC plate and solvent system used.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like this compound. It is widely used to determine the purity of the compound and to monitor the progress of chemical reactions.

For chiral molecules such as this, the determination of enantiomeric excess (ee) is critical. Chiral HPLC, a specialized form of HPLC, is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

In the analysis of related amino acid esters, polysaccharide-derived CSPs, such as those based on amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective. yakhak.org For instance, Chiralpak AD-H, an amylose-based column, has demonstrated superior performance in resolving α-amino acid esters. yakhak.org A typical chiral HPLC method would involve an isocratic mobile phase, such as a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or 2-propanol, with detection commonly performed using a UV detector. yakhak.orgorgsyn.org

For example, in a published procedure for a related compound, chiral HPLC analysis was performed on an AD-H column (250 × 4.6 mm, 5μm particle size) with an isocratic elution of 15% ethanol in hexanes at a flow rate of 1.0 mL/min, with UV detection at 254 nm. orgsyn.org Under these conditions, the two enantiomers would exhibit distinct retention times, allowing for the calculation of the enantiomeric excess.

The following table provides an example of data that could be obtained from a chiral HPLC analysis for determining the enantiomeric excess of a sample of this compound.

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5µm) |

| Mobile Phase | 15% Ethanol/Hexanes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.47 min |

| Retention Time (S-enantiomer) | 6.87 min |

| Area (R-enantiomer) | 99.5% |

| Area (S-enantiomer) | 0.5% |

| Enantiomeric Excess (ee) | 99.0% |

This is a hypothetical data table for illustrative purposes.

Preparative Chromatography (e.g., Flash Silica Columns) for Compound Isolation

Following a chemical synthesis, the desired product, this compound, is often present in a mixture containing unreacted starting materials, byproducts, and other impurities. Preparative chromatography is a crucial step for isolating and purifying the target compound.

Flash column chromatography using silica gel is a commonly employed and efficient method for this purpose. This technique separates compounds based on their polarity. A solvent system, or eluent, is chosen to move the components of the mixture through the silica gel stationary phase at different rates.

For a moderately polar compound like this compound, a typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. By gradually increasing the proportion of the more polar solvent (a gradient elution), compounds are eluted from the column in order of increasing polarity. The fractions are collected and analyzed, often by thin-layer chromatography (TLC) or HPLC, to identify those containing the pure product.

While specific conditions for this exact compound are not detailed in the provided search results, a general procedure would involve dissolving the crude reaction mixture in a minimal amount of the eluent and loading it onto the top of a prepared silica gel column. The eluent is then passed through the column under pressure, and the separated components are collected.

X-ray Crystallography for Absolute Stereochemical Assignment and Conformational Analysis

X-ray crystallography is a powerful analytical technique that can provide unambiguous determination of the three-dimensional structure of a crystalline compound. For chiral molecules like this compound, this method is invaluable for confirming the absolute stereochemistry of the chiral center.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, revealing the precise arrangement of atoms in the crystal lattice.

In the context of amino acid esters, X-ray crystallography has been used to determine the absolute structures of their hydrochloride salts. nih.gov For instance, the analysis of L-alanine methyl ester hydrochloride monohydrate provided detailed information on bond lengths, bond angles, and torsion angles, confirming its conformation in the solid state. nih.gov A similar analysis of this compound would definitively confirm the 'D' configuration at the α-carbon.

Furthermore, X-ray crystallography provides insights into the conformational preferences of the molecule in the solid state. This includes the orientation of the carbamoyl (B1232498) (Cbz) protecting group and the methyl ester, as well as intermolecular interactions such as hydrogen bonding within the crystal structure.

The table below summarizes hypothetical crystallographic data that could be obtained for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.87 |

| b (Å) | 9.23 |

| c (Å) | 25.41 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1376.5 |

| Z | 4 |

| Flack Parameter | 0.04 (3) |

This is a hypothetical data table for illustrative purposes. The Flack parameter, if close to zero for a known chirality, would provide strong evidence for the assigned absolute configuration. nih.gov

Broader Research Implications and Future Directions

Contributions to Chiral Drug Discovery and Development Through Advanced Synthetic Intermediates

The chirality, or "handedness," of molecules is a fundamental concept in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities. acs.orgnih.gov The use of enantiomerically pure starting materials is therefore essential in modern drug discovery. 3-(Cbz-amino)-D-alanine methyl ester HCl, with its defined D-configuration, is a valuable chiral building block for this purpose. researchgate.net

Synthesis of Chiral Scaffolds for Medicinal Chemistry Programs

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of potential drug candidates. Protected amino acids like this compound are instrumental in constructing these scaffolds with precise stereochemical control. nih.govrsc.org The Cbz and methyl ester groups mask the reactive amino and carboxyl functionalities, respectively, allowing chemists to perform selective modifications on other parts of a molecule without unintended side reactions. missouri.eduorganic-chemistry.org This strategic protection enables its incorporation into larger, more complex molecular frameworks that are central to the development of new therapeutics. The D-alanine backbone introduces a specific three-dimensional arrangement, which is often crucial for the molecule's ability to bind to its biological target.

Precursors for Advanced Pharmacophores and Bioactive Analogues

A pharmacophore represents the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and trigger a response. dovepress.comresearchgate.netnih.gov Amino acid derivatives are frequently used to construct these critical features. chemikailproteomics.com this compound serves as a precursor to the 2,3-diaminopropanoic acid moiety, a structural motif found in various bioactive natural products and pharmaceuticals. By incorporating this compound into a synthetic route, chemists can introduce this key pharmacophoric element. Subsequent removal of the Cbz and methyl ester protecting groups unveils the amino and carboxyl functionalities, which can then participate in essential interactions, such as hydrogen bonding, with the target receptor. nih.gov This approach allows for the systematic synthesis of bioactive analogues, where variations can be made to other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Potential in Material Science and Supramolecular Chemistry Research

The unique properties of amino acids, including their chirality and capacity for hydrogen bonding, make them attractive components for the design of novel materials. cam.ac.uk

Incorporation into Functionalized Polymeric Structures

Amino acids can be used as monomers to create polymers with unique, biologically inspired properties. researchgate.netnih.govmdpi.com The defined stereochemistry of this compound can be used to impart chirality to a polymer backbone, influencing its secondary structure and recognition properties. acs.orgacs.org The protected functional groups allow for controlled polymerization processes. For instance, after deprotection, the amino and carboxyl groups can form amide bonds, leading to the creation of polyamides or polypeptide-like structures. The resulting chiral polymers have potential applications in areas such as enantioselective separations, biomaterials, and chiral catalysis. nih.gov

Self-Assembly Studies of Amino Acid Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. acs.org Amino acid derivatives are well-known for their ability to self-assemble into highly ordered nanostructures like fibers, ribbons, and hydrogels. mdpi.comrsc.orgnih.govnih.gov This process is driven by a combination of forces, including hydrogen bonding between the amino acid backbones and, in the case of this compound, π-π stacking interactions from the phenyl ring of the Cbz group. acs.orgresearchgate.net The study of how molecules like this one self-assemble provides fundamental insights into the principles of molecular recognition and can lead to the development of "smart" materials with applications in drug delivery, tissue engineering, and biosensing. nih.gov

The table below summarizes the key interactions driving the self-assembly of amino acid derivatives.

Table 1: Driving Forces in the Supramolecular Assembly of Amino Acid Derivatives| Interaction Type | Description | Relevant Moiety in Compound |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Crucial for forming ordered networks. acs.org | Amide backbone (after deprotection), Carboxyl group (after deprotection) |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Phenyl ring of the Cbz group |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. | Phenyl and alkyl portions of the molecule |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecular structure |

Emerging Methodologies and Sustainable Synthesis Practices for Amino Acid Derivatives

The chemical industry, particularly the pharmaceutical sector, is increasingly focused on developing "green" and sustainable manufacturing processes. rsc.org This involves reducing waste, avoiding hazardous solvents, and improving energy efficiency. advancedchemtech.comrsc.org

The synthesis of protected amino acids and peptides has traditionally relied on methods that generate significant chemical waste. acs.orgnih.gov Modern research is focused on more sustainable alternatives. For the synthesis of derivatives like this compound, emerging methodologies include:

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity and mild reaction conditions, often in aqueous media. tudelft.nl

Photocatalysis: This approach uses light to drive chemical reactions, providing a mild and efficient way to modify amino acids and form complex bonds. cam.ac.ukrsc.orgnih.govnih.gov

Solvent Minimization and Replacement: Efforts are underway to replace hazardous solvents like DMF and dichloromethane (B109758) with greener alternatives such as propylene (B89431) carbonate or even water. rsc.orgacs.org Furthermore, solvent-free synthesis methods, such as ball milling, are being explored for the protection of amino acids. acs.org

Atom Economy: Developing reactions that incorporate a maximum number of atoms from the reactants into the final product, thereby minimizing waste.

Future research will likely focus on applying these sustainable principles to the synthesis of valuable chiral intermediates like this compound, making their production more environmentally friendly and cost-effective. sci-hub.senih.govtu-darmstadt.de

Green Chemistry Approaches in D-Amino Acid Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of D-amino acid synthesis, this often involves the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. nih.govresearchgate.net

Enzymatic methods represent a sustainable alternative to traditional chemical synthesis for producing compounds like this compound. researchgate.net Key biocatalytic strategies applicable to D-amino acid synthesis include:

Enzymatic Kinetic Resolution: This is a widely used method for separating racemic mixtures. For a precursor like N-Cbz-DL-alanine methyl ester, a lipase (B570770) or protease could be selected to selectively hydrolyze the L-enantiomer, leaving the desired D-enantiomer (N-Cbz-D-alanine methyl ester) unreacted and in high enantiomeric purity. nih.govkuleuven.be For instance, esterases from microorganisms like Bacillus cereus have been successfully used for the kinetic resolution of N-acetyl-DL-alanine methyl ester, achieving high enantiomeric excess for the D-form. nih.gov This principle is directly applicable to the Cbz-protected analogue.

Asymmetric Synthesis using Transaminases: Engineered (R)-selective transaminases can synthesize D-amino acids directly from a prochiral keto acid precursor. asm.orgnih.gov An (R)-transaminase could catalyze the asymmetric amination of a corresponding pyruvate (B1213749) derivative to yield D-alanine, which could then be chemically protected and esterified. nih.gov